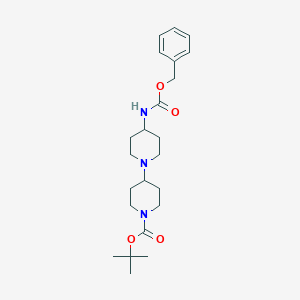

t-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate

货号 B6298734

CAS 编号:

2097264-31-6

分子量: 417.5 g/mol

InChI 键: RYZOOKFINUWPSP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” is a heterocyclic organic compound . It appears as a colourless oil .

Synthesis Analysis

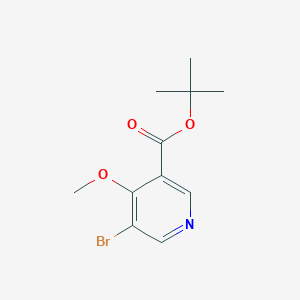

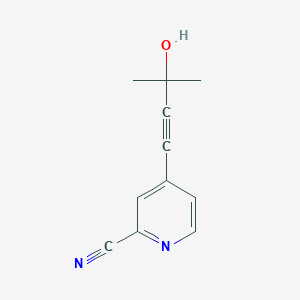

While specific synthesis information for “t-Butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate” was not found, similar compounds such as “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” and “4,4’-Di-tert-butyl-2,2’-bipyridyl” have been synthesized for experimental and research use .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . For instance, the structure of “2,4-Ditert butyl phenol” was confirmed through GC–MS analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, the thermal decomposition of “di-tert-butyl peroxide” has been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “4-tert-Butylcyclohexanone” has a melting point range of 62 - 69 °C and a boiling point range of 218.6 - 224 °C .科学研究应用

- Cα-tetrasubstituted α-amino acids play a crucial role in designing peptide mimetics with stable secondary structures. This compound’s ability to rigidify the peptide backbone makes it valuable for creating bioactive peptides and protein-based therapeutics .

- The tert-butyl ester and Cbz (benzyloxycarbonyl) groups serve as orthogonal protecting groups. Researchers can selectively remove the Boc (tert-butoxycarbonyl) group without affecting the ester, allowing for controlled peptide synthesis .

- tert-Butylcatechol (TBC), a derivative of t-Butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate, has shown high efficiency as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products. It could be useful in industrial applications .

- The compound can be used for tert-butylation reactions. For instance, treatment of various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly yields tert-butyl esters with free amino groups, providing a straightforward and safe method for functional group modification .

Peptide Mimetics and Secondary Structure Stabilization

Orthogonal Protecting Groups in Peptide Synthesis

Thermal Polymerization Inhibitor

Safe tert-Butylation of Carboxylic Acids and Alcohols

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-[4-(phenylmethoxycarbonylamino)piperidin-1-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-11-20(12-16-26)25-13-9-19(10-14-25)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZOOKFINUWPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

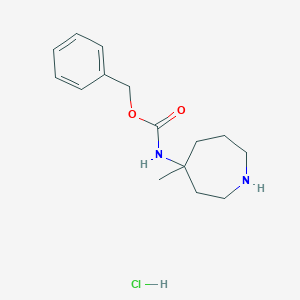

Benzyl (4-methylazepan-4-yl)carbamate HCl

2225878-72-6

3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%

2250242-19-2

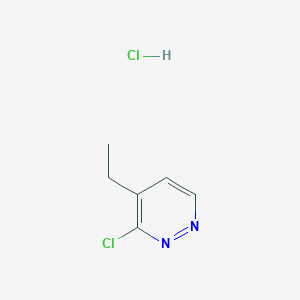

3-Chloro-4-ethylpyridazine HCl

2304584-17-4

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)